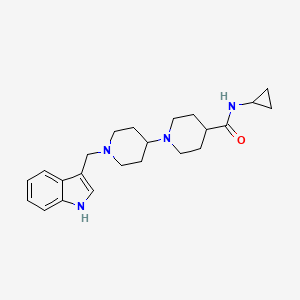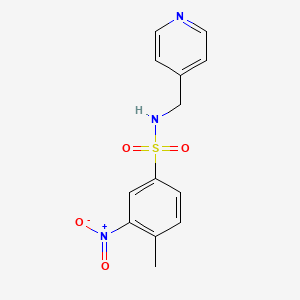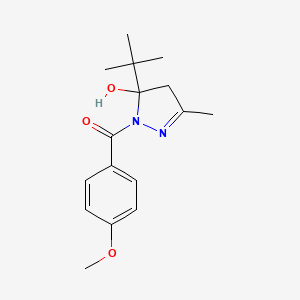![molecular formula C14H17ClN2O3 B5111445 methyl 4-chloro-3-[(1-pyrrolidinylacetyl)amino]benzoate](/img/structure/B5111445.png)
methyl 4-chloro-3-[(1-pyrrolidinylacetyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-chloro-3-[(1-pyrrolidinylacetyl)amino]benzoate, also known as PACMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It is a synthetic compound that is derived from benzoic acid and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of methyl 4-chloro-3-[(1-pyrrolidinylacetyl)amino]benzoate is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cell growth and proliferation. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
methyl 4-chloro-3-[(1-pyrrolidinylacetyl)amino]benzoate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that it induces apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response. In addition, it has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-chloro-3-[(1-pyrrolidinylacetyl)amino]benzoate has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It also has a high degree of purity, which is important for accurate and reliable results. However, methyl 4-chloro-3-[(1-pyrrolidinylacetyl)amino]benzoate also has some limitations. It is a relatively new compound, and its long-term effects are not fully understood. In addition, it may have off-target effects, which could complicate its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on methyl 4-chloro-3-[(1-pyrrolidinylacetyl)amino]benzoate. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its potential use as an antimicrobial agent. Studies are needed to determine its effectiveness against a wider range of bacterial and fungal strains. Additionally, studies are needed to investigate its potential use in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, methyl 4-chloro-3-[(1-pyrrolidinylacetyl)amino]benzoate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It has been shown to have antimicrobial, antifungal, and anticancer properties, and its mechanism of action involves the inhibition of key enzymes and proteins involved in cell growth and proliferation. While it has several advantages for use in lab experiments, including its ease of synthesis and high degree of purity, it also has some limitations, including its relatively new status and potential off-target effects. Future research on methyl 4-chloro-3-[(1-pyrrolidinylacetyl)amino]benzoate is needed to determine its potential uses in the treatment of various diseases.
Synthesemethoden
The synthesis of methyl 4-chloro-3-[(1-pyrrolidinylacetyl)amino]benzoate involves the reaction of 4-chloro-3-nitrobenzoic acid with pyrrolidine and acetic anhydride. The resulting product is then treated with methyl iodide to obtain the final compound. The synthesis method has been optimized to achieve high yields and purity of the product. The chemical structure of methyl 4-chloro-3-[(1-pyrrolidinylacetyl)amino]benzoate is shown below:
Wissenschaftliche Forschungsanwendungen
Methyl 4-chloro-3-[(1-pyrrolidinylacetyl)amino]benzoate has been studied extensively for its potential applications in the field of medicine. It has been shown to have antimicrobial, antifungal, and anticancer properties. In vitro studies have demonstrated that methyl 4-chloro-3-[(1-pyrrolidinylacetyl)amino]benzoate inhibits the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. It has also been shown to inhibit the growth of cancer cells, including breast cancer and melanoma cells.
Eigenschaften
IUPAC Name |
methyl 4-chloro-3-[(2-pyrrolidin-1-ylacetyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c1-20-14(19)10-4-5-11(15)12(8-10)16-13(18)9-17-6-2-3-7-17/h4-5,8H,2-3,6-7,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPKEXYRFXCKKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-3-[(1-pyrrolidinylacetyl)amino]benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![dimethyl 2-{[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}terephthalate](/img/structure/B5111385.png)
![4-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B5111402.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5111410.png)
![ethyl 1-[2-(4-methoxyphenyl)ethyl]-5-[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5111417.png)
![N-(3,5-dichlorophenyl)-2-[5-(4-fluorobenzyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5111436.png)
![2-fluoro-N-[3-(4-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]benzamide](/img/structure/B5111438.png)
![2-methyl-4-[2-(4-morpholinyl)ethyl]-4H-pyrazolo[1,5-a]benzimidazole dihydrochloride](/img/structure/B5111446.png)
![butyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride](/img/structure/B5111451.png)
![N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5111453.png)
![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)cyclopentanecarboxamide](/img/structure/B5111454.png)